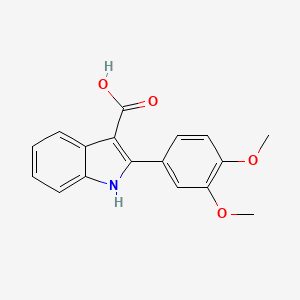
2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves reactions with formaldehyde in the presence of acid to give an isochromanone . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of related compounds like 3,4-Dimethoxyphenylacetic acid has been analyzed . The molecular formula of 3,4-Dimethoxyphenylacetic acid is C10H12O4 .Chemical Reactions Analysis
The 3,4-dimethoxyphenyl group in related molecules is an intramolecular hydrogen acceptor. This property allows it to undergo transfer reactions with other molecules, such as protocatechuic acid and lignin . It also reacts with formaldehyde in the presence of acid to give an isochromanone .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 3,4-Dimethoxyphenylacetic acid have been analyzed . It is a beige powder with a melting point range of 94.0-101.0°C . It is soluble in water .Aplicaciones Científicas De Investigación
Oxidation Chemistry and Electrochemical Properties
Studies have investigated the oxidation chemistry of indole-2-carboxylic acid derivatives, revealing mechanisms and products formed in neutral aqueous solutions. These findings are crucial for understanding the electrochemical behaviors and potential applications in electronic devices or as electrocatalysts (Goyal & Sangal, 2005).
Crystal Structure and Hydrogen Bonding
Research on indole-3-carboxylic acid has provided insights into its crystal structure, demonstrating the presence of hydrogen-bonded dimers. This structural information is vital for designing drugs and materials with specific molecular arrangements (Smith, Wermuth, & Healy, 2003).
Oligomerization and Polymerization
The oligomerization of indole derivatives, including reactions with thiols, has been explored, leading to various adducts. Such reactions are foundational for synthesizing complex organic molecules with applications in medicinal chemistry and materials science (Mutulis et al., 2008).
Catalysis and Material Science
Indole carboxylic acids have been used to create copolymers with applications in catalysis, such as supporting materials for platinum catalysts in methanol oxidation. These studies underscore the versatility of indole derivatives in creating functional materials for energy and environmental applications (Wu, Kuo, Chen, & Chang, 2015).
Mecanismo De Acción
While the mechanism of action for “2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid” is not explicitly mentioned, related compounds like 3-(3,4-dimethoxyphenyl)propanoic acid belong to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Safety and Hazards
Direcciones Futuras
While specific future directions for “2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid” are not available, related compounds have been used in the synthesis of potential bioactive compounds . For instance, a unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one has been described .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-13-8-7-10(9-14(13)22-2)16-15(17(19)20)11-5-3-4-6-12(11)18-16/h3-9,18H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATXOJDWXYZSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B1437717.png)
![6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1437718.png)
![[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B1437719.png)

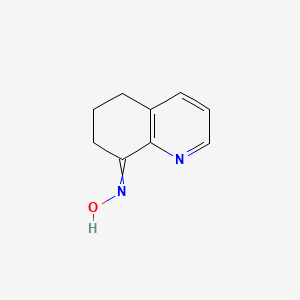


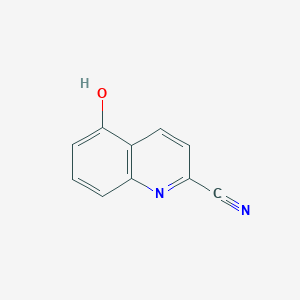

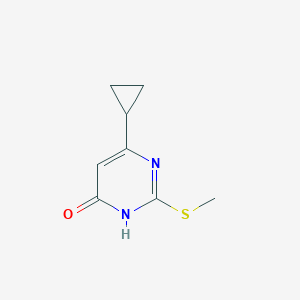
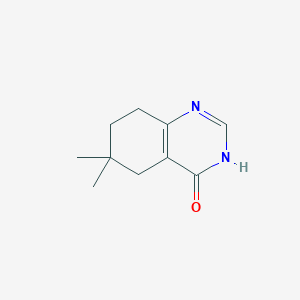
![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1437737.png)
![Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1437738.png)
![(1S,2S,3R,5S)-3-(7-hydroxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1437739.png)